Exclusive sp-Nitrogen Halogen-Bond Acceptor Site Engagement Versus Ambivalent Bromo/Chloro Analogs
2-(Iodoethynyl)pyridine engages exclusively with the pyridine nitrogen (N(pyr)) acceptor site in the solid state. In contrast, 2-(bromoethynyl)pyridine halogen-bond donors are ambivalent — selecting either the N(pyr) or the π-cloud of the amide carbonyl oxygen — and 2-(chloroethynyl)pyridine donors select exclusively π-acceptor sites. In a systematic crystallographic survey of haloethynyl-substituted N-(pyridin-2-yl)amides, all 11 structurally characterized iodoethynyl derivatives formed I···N(pyr) halogen bonds with 100% fidelity, whereas bromoethynyl species partitioned between N(pyr) and π/CO sites [1].
Bromo: mixed N(pyr)/π/CO
Chloro: 0% N(pyr), exclusively π
| Evidence Dimension | Halogen-bond acceptor site selectivity in N-(pyridin-2-yl)amide crystal structures |
|---|---|
| Target Compound Data | 100% N(pyr) site engagement (11/11 iodoethynyl structures) |
| Comparator Or Baseline | Bromoethynyl: mixed N(pyr)/π/CO selectivity (3/3 structures halogen-bonded, but site variable); Chloroethynyl: 0% N(pyr) engagement, exclusively π-acceptor |
| Quantified Difference | Absolute site fidelity: iodo → 100% N(pyr); bromo → ambivalent; chloro → 0% N(pyr) |
| Conditions | Single-crystal X-ray diffraction of N-(pyridin-2-yl)amide derivatives bearing haloethynyl substituents at the 5-position; Cambridge Structural Database analysis |
Why This Matters
For crystal engineers and supramolecular chemists, exclusive N(pyr) engagement guarantees predictable, programmable assembly, whereas bromo/chloro analogs introduce polymorphism and structural ambiguity that compromise design reliability.
- [1] Abeysekera, A. M.; Averkiev, B. B.; Le Magueres, P.; Aakeröy, C. B. Intermolecular Binding Preferences of Haloethynyl Halogen-Bond Donors as a Function of Molecular Electrostatic Potentials in a Family of N-(Pyridin-2-yl)amides. J. Solid State Chem. 2021. DOI: 10.1016/j.jssc.2021.122349. View Source
